s-Triazine, 2,4-bis(dimethylamino)-6-chloro-

Catalog No.
S751257
CAS No.
38902-68-0
M.F
C7H12ClN5
CH3CH2NH(C3N3Cl)NHCH2CH3
C7H12ClN5
M. Wt
201.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
s-Triazine, 2,4-bis(dimethylamino)-6-chloro-

CAS Number

38902-68-0

Product Name

s-Triazine, 2,4-bis(dimethylamino)-6-chloro-

IUPAC Name

6-chloro-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C7H12ClN5
CH3CH2NH(C3N3Cl)NHCH2CH3
C7H12ClN5

Molecular Weight

201.66 g/mol

InChI

InChI=1S/C7H12ClN5/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H2,9,10,11,12)

InChI Key

IKPKORYHXFIOSN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC(=NC(=N1)N)Cl

Solubility

Solubility in water: none

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)Cl

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is an organic compound with the molecular formula C₇H₁₂ClN₅. It belongs to the class of s-triazines, characterized by a six-membered ring containing three carbon and three nitrogen atoms. The compound features two dimethylamino groups at positions 2 and 4, and a chlorine atom at position 6, contributing to its unique chemical properties and reactivity .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Alkylation: The dimethylamino groups can undergo alkylation reactions, which may enhance its biological activity.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions are significant in synthesizing derivatives that may exhibit different biological properties or enhanced reactivity .

The compound exhibits notable biological activities, particularly as a potential agent in pest control. It has been shown to interact with various enzymes and proteins, which may contribute to its effectiveness as an insecticide. Specifically, it has been reported to act as a sterilizing agent for house flies . Additionally, its ability to disrupt cellular processes makes it a candidate for further studies in pharmacology and toxicology .

The synthesis of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- typically involves:

  • Starting Materials: Utilizing readily available s-triazine derivatives.
  • Chlorination: Introducing the chlorine atom at position 6 through chlorination reactions.
  • Dimethylamino Group Introduction: Employing methods such as alkylation or amination to attach the dimethylamino groups at positions 2 and 4.

Various synthetic routes have been explored in literature, emphasizing efficiency and yield optimization .

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- finds applications in multiple fields:

  • Agriculture: Used as an insecticide due to its effectiveness against pests.
  • Pharmaceuticals: Potentially useful in drug development due to its biological activity.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of other organic compounds.

Its versatility makes it a valuable compound in both industrial and research settings .

Studies have indicated that s-Triazine, 2,4-bis(dimethylamino)-6-chloro- interacts with various biological macromolecules. Its interactions with enzymes suggest potential mechanisms for its biological activity. Research focusing on these interactions could lead to insights into how this compound affects metabolic pathways in organisms .

Several compounds share structural similarities with s-Triazine, 2,4-bis(dimethylamino)-6-chloro-. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-4,6-dimethoxy-1,3,5-triazineContains methoxy groups instead of aminoExhibits different reactivity patterns
MelamineContains three amino groupsKnown for its use in plastics and resins
AtrazineA chlorinated derivative used as herbicideSimilar triazine structure but different applications

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is unique due to its specific arrangement of functional groups that enhance its biological activity compared to these similar compounds .

Physical Description

WHITE CRYSTALLINE POWDER.

XLogP3

2.3

Density

1.3 g/cm³

LogP

2.14 (LogP)
2.1

Vapor Pressure

Vapor pressure, Pa at 20 °C: 8.1x10-7

Other CAS

38902-68-0
122-34-9

Wikipedia

S-Triazine, 2,4-bis(dimethylamino)-6-chloro-

Dates

Modify: 2023-08-15

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